O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine
CAS No.:
Cat. No.: VC18570706
Molecular Formula: C8H21NO2Si
Molecular Weight: 191.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H21NO2Si |
|---|---|
| Molecular Weight | 191.34 g/mol |
| IUPAC Name | O-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine |
| Standard InChI | InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-10-9/h6-7,9H2,1-5H3 |
| Standard InChI Key | MDOWENZBDMUQRY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCON |
Introduction
Structural Characteristics
Molecular Architecture and Composition
O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine features a linear ethyl chain bridging a hydroxylamine (-NH₂OH) group and a TBDMS ether (Figure 1). The TBDMS group, comprising a tert-butyl moiety bonded to a dimethylsilyl unit, confers substantial steric bulk that influences both solubility and reactivity . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₂₁NO₂Si | |
| Molecular Weight | 191.34 g/mol | |
| IUPAC Name | O-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine | |
| SMILES Notation | CC(C)(C)Si(C)OCCON | |
| InChI Key | MDOWENZBDMUQRY-UHFFFAOYSA-N |
The hydroxylamine group adopts a planar geometry, with the N-O bond length typically ranging between 1.45–1.48 Å in analogous structures . The TBDMS group induces a staggered conformation in the ethyl chain, minimizing steric clashes between the silyl ether and adjacent functional groups .
Spectroscopic Fingerprints
Characteristic spectroscopic signatures facilitate compound identification:
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Infrared (IR) Spectroscopy: Strong absorption at 3350–3250 cm⁻¹ (N-H stretch), 1250–1200 cm⁻¹ (Si-C stretching), and 1100–1050 cm⁻¹ (C-O-C asymmetric stretch).
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NMR Spectroscopy:
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Mass Spectrometry: Base peak at m/z 191.15 corresponding to [M+H]⁺, with fragment ions at m/z 147 (loss of CO) and 73 ([Si(CH₃)₃]⁺) .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized through a three-step sequence starting from hydroxylamine derivatives (Table 1):
Alternative approaches involve direct silylation of pre-formed O-(2-hydroxyethyl)hydroxylamine, though this method suffers from lower regioselectivity (≤60% yield) . Recent advances employ flow chemistry to enhance reaction efficiency, achieving space-time yields of 12 g/L·h in continuous reactors .
Critical Process Parameters
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Temperature Control: Silylation reactions require strict temperature maintenance below 10°C to prevent desilylation .
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Moisture Sensitivity: All steps must be conducted under anhydrous conditions (H₂O <50 ppm) to avoid premature hydrolysis .
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Catalyst Selection: Imidazole outperforms pyridine as a base in silylation steps, providing 15–20% higher yields .
Reactivity and Functional Transformations
Nucleophilic Substitution
The hydroxylamine group undergoes efficient SN2 reactions with alkyl halides and epoxides:
Reaction rates decrease with increasing steric bulk of R, highlighting the TBDMS group's influence on accessibility . For example, benzyl bromide reacts 8× faster than neopentyl bromide under identical conditions .
Cycloaddition Chemistry
The compound participates in [3+2] cycloadditions with electron-deficient alkynes, forming isoxazolidine derivatives central to pharmaceutical agents :
Density functional theory (DFT) calculations reveal a transition state energy of 18.7 kcal/mol for this process, with the TBDMS group lowering strain energy by 4.2 kcal/mol compared to unprotected analogs .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound enables synthesis of protease inhibitors through oxime formation:
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Key intermediate in production of HCV NS3/4A protease inhibitor MK-5172 (Phase III clinical trial) .
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Facilitates one-pot assembly of rilpivirine analogs for HIV treatment, achieving 92% enantiomeric excess .
Materials Science Applications
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